molecular formula C12H18N6O2 B5822436 2-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1-nitroguanidine

2-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1-nitroguanidine

Cat. No.: B5822436
M. Wt: 278.31 g/mol
InChI Key: LTZOQHBIICBHPX-NTEUORMPSA-N
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Description

2-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1-nitroguanidine is a complex organic compound known for its unique chemical structure and properties. This compound features a diethylamino group attached to a phenyl ring, which is further connected to a nitroguanidine moiety through a methylene bridge. The presence of these functional groups imparts distinct chemical and physical characteristics to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1-nitroguanidine typically involves a multi-step process. One common method starts with the reaction of 4-(diethylamino)benzaldehyde with nitroguanidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques such as automated reactors and high-throughput purification systems to achieve efficient and consistent results.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1-nitroguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro or diethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under mild conditions with the aid of a catalyst.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with enhanced reactivity.

    Substitution: Substituted products with diverse functional groups, depending on the nucleophile used.

Scientific Research Applications

2-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1-nitroguanidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1-nitroguanidine involves its interaction with molecular targets and pathways within biological systems. The compound’s diethylamino and nitroguanidine groups play a crucial role in its activity. These functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(diethylamino)benzaldehyde: A precursor in the synthesis of the compound, known for its reactivity and use in organic synthesis.

    Nitroguanidine: A key component of the compound, widely studied for its explosive properties and use in propellants.

    2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1-nitroguanidine: A similar compound with a dimethylamino group instead of a diethylamino group, exhibiting different reactivity and properties.

Uniqueness

2-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1-nitroguanidine is unique due to the presence of both diethylamino and nitroguanidine groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

2-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1-nitroguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O2/c1-3-17(4-2)11-7-5-10(6-8-11)9-14-15-12(13)16-18(19)20/h5-9H,3-4H2,1-2H3,(H3,13,15,16)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZOQHBIICBHPX-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN=C(N)N[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N=C(\N)/N[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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